- Preparation of alkylated arylpiperazine and alkylated arylpiperidine compounds, United States, , ,

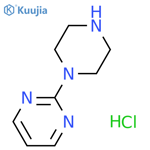

Cas no 95847-70-4 (Ipsapirone)

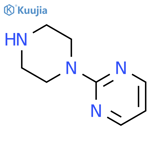

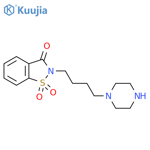

Ipsapirone structure

Ipsapirone 化学的及び物理的性質

名前と識別子

-

- 1,2-Benzisothiazol-3(2H)-one,2-[4-[4-(2-pyrimidinyl)-1-piperazinyl]butyl]-, 1,1-dioxide

- 1,1-dioxo-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-1,2-benzothiazol-3-one

- Ipsapirone

- ABT 702 dihydrochloride

- Ipsapirona

- Ipsapironum

- DTXSID4045688

- 2-[4-[4-(2-Pyrimidinyl)-1-piperazin yl]butyl]-1,2-benzisothiazol-3(2H)-one-1,1-dioxide

- NS00125565

- Q6065448

- SR-01000597547-1

- NCGC00025315-02

- Ipsapironum [Latin]

- 2-[4-[4-(2-PYRIMIDINYL)-1-PIPERAZINYL]BUTYL]-1,2-BENZISOTHIAZOL-3(2H)-ONE-1,1-DIOXIDE

- Ipsapirone [INN:BAN]

- IPSAPIRONE [INN]

- 1,1-Dioxo-2-[4-(4-pyrimidin-2-yl-piperazin-1-yl)-butyl]-1,2-dihydro-1lambda*6*-benzo[d]isothiazol-3-one (Ipsapirone)

- HY-19686

- UNII-6J9B11MN0K

- HB1699

- NCGC00025315-01

- 2-{4-[4-(pyrimidin-2-yl)piperazin-1-yl]butyl}-2,3-dihydro-1

- Ipsapironum (Latin)

- DTXCID2025688

- Tox21_110962_1

- 1,2-Benzisothiazol-3(2H)-one, 2-(4-(4-(2-pyrimidinyl)-1-piperazinyl)butyl)-, 1,1-dioxide

- 1,1-Dioxo-2-[4-(4-pyrimidin-2-yl-piperazin-1-yl)-butyl]-1,2-dihydro-1lambda*6*-benzo[d]isothiazol-3-one

- TVX Q 7821

- IPSAPIRONE [MI]

- HMS3414N19

- BRD-K90574421-001-03-5

- 2-(4-(4-(2-pyrimidinyl)-1-piperazinyl)butyl)-1,2-benzoisothiazol-3(2H)one 1,1-dioxide

- Tocris-1869

- VDA84770

- PDSP2_000732

- TZJUVVIWVWFLCD-UHFFFAOYSA-N

- AS-16846

- 95847-70-4

- HMS3268M06

- E?,2-benzothiazole-1,1,3-trione

- TVX-Q-7821

- BRD-K90574421-001-01-9

- 1,1-Dioxo-2-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-butyl)-1,2-dihydro-1lambda*6*-benzo(d)isothiazol-3-one

- CHEBI:93578

- CS-0016206

- AU-059/43515096

- L000682

- 2-(4-(4-(2-Pyrimidinyl)-1-piperazinyl)butyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide

- 1,1-Dioxo-2-[4-(4-pyrimidin-2-yl-piperazin-1-yl)-butyl]-1,2-dihydro-1lambda*6*-benzo[d]isothiazol-3-one(Ipsapirone)

- AKOS000278833

- G12743

- 2-(4-(4-(2-pyrimidinyl)-1-piperzinyl)butyl)-1,2-benzisothiazol-3-(2H)-one-1,1-dioxide HCl

- 2-(4-(4-(Pyrimidin-2-yl)piperazin-1-yl)butyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide

- CAS-95847-70-4

- PDSP1_000744

- HMS3678N17

- isapirone

- SR-01000597547-2

- CCG-220609

- SR-01000597547

- DB-020290

- 1,1-dioxo-2-(4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl)-1,2-benzothiazol-3-one

- C19H23N5O3S

- Tox21_110962

- GTPL42

- HMS3713J20

- 2-(4-(4-(2-pyrimidinyl)-1-piperazinyl)-butyl)-1,2-benzoisothiazol-3(2H)-one-1,1-dioxide

- BCP14089

- BRN 5486134

- Ipsapirona [Spanish]

- 2-(4-(4-(2-PYRIMIDINYL)-1-PIPERAZINYL)BUTYL)-1,2-BENZISOTHIAZOLIN-3-ONE 1,1-DIOXIDE

- SCHEMBL79574

- 2-(4-(4-(Pyrimidin-2-yl)piperazin-1-yl)butyl)benzo[d]isothiazol-3(2H)-one1,1-dioxide

- BDBM50005127

- 6J9B11MN0K

- CHEMBL8412

- TVX Q 7821 free base

-

- インチ: 1S/C19H23N5O3S/c25-18-16-6-1-2-7-17(16)28(26,27)24(18)11-4-3-10-22-12-14-23(15-13-22)19-20-8-5-9-21-19/h1-2,5-9H,3-4,10-15H2

- InChIKey: TZJUVVIWVWFLCD-UHFFFAOYSA-N

- ほほえんだ: O=C1N(CCCCN2CCN(C3N=CC=CN=3)CC2)S(=O)(=O)C2C1=CC=CC=2

計算された属性

- せいみつぶんしりょう: 401.15200

- どういたいしつりょう: 401.15216

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 7

- 重原子数: 28

- 回転可能化学結合数: 6

- 複雑さ: 638

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 1.5

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 95.1

じっけんとくせい

- 密度みつど: 1.345

- ゆうかいてん: 137-138°

- ふってん: 629.8°Cat760mmHg

- フラッシュポイント: 334.7°C

- 屈折率: 1.622

- PSA: 95.09000

- LogP: 2.24510

Ipsapirone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | I747503-10mg |

Ipsapirone |

95847-70-4 | 10mg |

$626.00 | 2023-05-18 | ||

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci10508-50mg |

Ipsapirone |

95847-70-4 | 98% | 50mg |

¥7076.00 | 2023-09-09 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | I913211-10mg |

Ipsapirone (TVXQ 7821) |

95847-70-4 | 98% | 10mg |

¥2,085.30 | 2022-01-13 | |

| eNovation Chemicals LLC | Y1240357-5mg |

Ipsapirone |

95847-70-4 | 99% | 5mg |

$160 | 2024-06-07 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-203607-10 mg |

Ipsapirone, |

95847-70-4 | ≥99% | 10mg |

¥970.00 | 2023-07-11 | |

| A2B Chem LLC | AC75851-1000mg |

2-(4-(4-(Pyrimidin-2-yl)piperazin-1-yl)butyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide |

95847-70-4 | 98% by HPLC | 1000mg |

$4145.00 | 2024-04-19 | |

| Ambeed | A377968-25mg |

2-(4-(4-(Pyrimidin-2-yl)piperazin-1-yl)butyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide |

95847-70-4 | 98% | 25mg |

$177.0 | 2025-02-25 | |

| 1PlusChem | 1P005XGR-50mg |

Ipsapirone |

95847-70-4 | 98% | 50mg |

$216.00 | 2025-02-21 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-203607A-50mg |

Ipsapirone, |

95847-70-4 | ≥99% | 50mg |

¥3949.00 | 2023-09-05 | |

| Ambeed | A377968-250mg |

2-(4-(4-(Pyrimidin-2-yl)piperazin-1-yl)butyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide |

95847-70-4 | 98% | 250mg |

$993.0 | 2025-02-25 |

Ipsapirone 合成方法

ごうせいかいろ 1

はんのうじょうけん

1.1 Reagents: Potassium bicarbonate Solvents: Toluene ; 22 h, 95 - 100 °C

リファレンス

ごうせいかいろ 2

はんのうじょうけん

リファレンス

- Synthesis of metabolically stable arylpiperazine 5-HT1A receptor agonists, Bioorganic & Medicinal Chemistry Letters, 1992, 2(12), 1703-6

ごうせいかいろ 3

はんのうじょうけん

1.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium bromide Solvents: Dimethylformamide , Acetonitrile ; 3.5 min, rt

1.2 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Hydrochloric acid Solvents: Water

リファレンス

- Radioligand and computational insight in structure - Activity relationship of saccharin derivatives being ipsapirone and revospirone analogues, Bioorganic & Medicinal Chemistry Letters, 2021, 42,

ごうせいかいろ 4

はんのうじょうけん

1.1 Reagents: 2,6-Dimethyl-1,4-benzoquinone Catalysts: Palladium diacetate , 4,5-Dihydro-2-[5-methoxy-2-[(4-methylphenyl)sulfinyl]phenyl]-4,4-dimethyloxazole Solvents: Dibutyl phosphate , 1,4-Dioxane ; 48 - 72 h, 45 °C

リファレンス

- Allylic C-H amination cross-coupling furnishes tertiary amines by electrophilic metal catalysis, Science (Washington, 2022, 376(6590), 276-283

ごうせいかいろ 5

はんのうじょうけん

1.1 Catalysts: Hydroxypropyl methyl cellulose Solvents: Water ; 1 - 2 min, rt

1.2 Reagents: Potassium carbonate ; 30 min, rt

1.2 Reagents: Potassium carbonate ; 30 min, rt

リファレンス

- Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC, Green Chemistry, 2021, 23(11), 3955-3962

ごうせいかいろ 6

はんのうじょうけん

リファレンス

- 2-pyrimidinyl-1-piperazine derivatives for treating alcoholism, European Patent Organization, , ,

ごうせいかいろ 7

はんのうじょうけん

リファレンス

- Suppression of nicotine dependence with 2-pyrimidinylpiperazine derivatives, Federal Republic of Germany, , ,

ごうせいかいろ 8

はんのうじょうけん

リファレンス

- 2-Pyrimidinyl-1-piperazine derivatives and pharmaceuticals containing them, Federal Republic of Germany, , ,

ごうせいかいろ 9

はんのうじょうけん

1.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium bromide Solvents: Dimethylformamide ; 50 s

1.2 120 s

1.2 120 s

リファレンス

- Microwave-Assisted Solvent-Free Synthesis of Ipsapirone, Journal of Heterocyclic Chemistry, 2019, 56(5), 1498-1504

ごうせいかいろ 10

はんのうじょうけん

リファレンス

- Use of 2-pyrimidinyl-1-piperazine derivatives for prevention of aggressive behavior amongst pigs, European Patent Organization, , ,

ごうせいかいろ 11

はんのうじょうけん

リファレンス

- Structure-activity relationship studies of CNS agents. Part 14: structural requirements for the 5-HT1A and 5-HT2A receptor selectivity of simple 1-(2-pyrimidinyl)piperazine derivatives, Pharmazie, 1994, 49(11), 801-6

ごうせいかいろ 12

はんのうじょうけん

リファレンス

- 5-hydroxytryptamine 1A receptor agonists for improving primary memory and/or learning, European Patent Organization, , ,

ごうせいかいろ 13

はんのうじょうけん

1.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium bromide ; 30 min

1.2 Solvents: Water ; 24 h, 4 °C

1.2 Solvents: Water ; 24 h, 4 °C

リファレンス

- Mechanochemical Synthesis Method for Drugs Used in the Treatment of CNS Diseases under PTC Conditions, Catalysts, 2022, 12(5),

Ipsapirone Raw materials

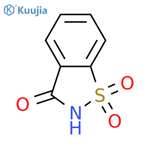

- Saccharin

- 1-(2-Pyrimidyl)piperazineHydrochloride

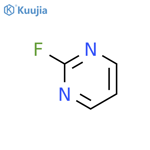

- 2-Fluoropyrimidine

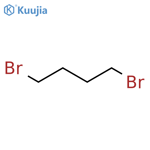

- 1,4-Dibromobutane

- 2-(piperazin-1-yl)pyrimidine

- 1,2-Benzisothiazol-3(2H)-one, 2-[4-[(methylsulfonyl)oxy]butyl]-, 1,1-dioxide

- 1,2-Benzisothiazol-3(2H)-one, 2-(4-bromobutyl)-, 1,1-dioxide

- 1,2-Benzisothiazol-3(2H)-one, 2-[4-(1-piperazinyl)butyl]-, 1,1-dioxide

- 2-(1-Piperazinyl)pyrimidine dihydrochloride

- 1,2-Benzisothiazol-3(2H)-one, 2-(3-buten-1-yl)-, 1,1-dioxide

Ipsapirone Preparation Products

Ipsapirone 関連文献

-

Tung Thanh Nguyen,Liene Grigorjeva,Olafs Daugulis Chem. Commun. 2017 53 5136

-

Niginia Borlinghaus,Tharique N. Ansari,Leon H. von Garrel,Deborah Ogulu,Sachin Handa,Valentin Wittmann,Wilfried M. Braje Green Chem. 2021 23 3955

-

Ol'ga N. Zefirova,Nikolai S. Zefirov Russ. Chem. Rev. 2001 70 333

95847-70-4 (Ipsapirone) 関連製品

- 1334148-80-9(2-(4-Bromophenyl)-2,2-difluoroethanethioamide)

- 106939-19-9(8-(cyclohexylamino)-7-heptyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione)

- 1807007-11-9(2,3-Bis(trifluoromethyl)-4-methylbenzoic acid)

- 1421523-09-2(2-(4-ethoxyphenyl)-N-2-(3-methyl-1,2-oxazol-5-yl)ethylacetamide)

- 441291-93-6(2,5-dichloro-N-(2E)-6-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidenethiophene-3-carboxamide)

- 2034402-82-7(N-(1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)thiophene-2-carboxamide)

- 2877763-37-4(4-{2-[4-(2-phenoxyethyl)piperazin-1-yl]pyrimidin-4-yl}morpholine)

- 1261478-69-6(Ethyl 2-methyl-6-(trifluoromethyl)phenylacetate)

- 2172037-64-6(Methyl 2-(3-hydroxyazetidin-3-yl)-2-methylbutanoate)

- 914221-39-9(2-fluoro-2-phenylcyclopropan-1-amine)

推奨される供給者

atkchemica

(CAS:95847-70-4)Ipsapirone

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:95847-70-4)Ipsapirone

清らかである:99%/99%/99%/99%

はかる:25mg/50mg/100mg/250mg

価格 ($):170.0/284.0/469.0/744.0